5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester
Overview
Description
The compound is a boronic ester, which are often used as reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reactions . The “5-((Isobutylamino)methyl)pyridine” part suggests that it has a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .
Chemical Reactions Analysis
Boronic esters are known to be involved in various types of chemical reactions. One of the most common reactions involving boronic esters is the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed carbon-carbon bond-forming reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Boronic esters are generally stable and readily prepared . The presence of the pyridine ring might confer basicity to the compound .Scientific Research Applications
Boronic Acids in Organic Synthesis and Medicinal Chemistry
Boronic acids, including pyridine-based boronic acids, are pivotal in organic synthesis and drug discovery. They participate in Suzuki-Miyaura cross-coupling reactions, a cornerstone method for forming carbon-carbon bonds, crucial for constructing complex molecular architectures found in pharmaceuticals and organic materials. Moreover, boronic acids have found applications in sensing mechanisms for glucose monitoring, showcasing their versatility in medicinal chemistry (Golovanov & Sukhorukov, 2021).
Pyridine Derivatives in Drug Design
Pyridine moieties are common in drug molecules, appreciated for their electronic properties and ability to engage in both hydrophobic and electrostatic interactions with biological targets. Pyridine derivatives serve as key scaffolds in the development of a wide range of therapeutic agents, including anti-cancer, anti-inflammatory, and neuroactive drugs, reflecting the scaffold's adaptability to address various pharmacological needs (Li Petri et al., 2021).
Mechanism of Action
Target of Action
The primary target of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, plays a crucial role in this process .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, is crucial for the success of this pathway .
Pharmacokinetics
It’s important to note that the rate of hydrolysis of boronic pinacol esters like this compound is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological ph . This could potentially impact its bioavailability.
Result of Action
The compound’s action results in the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This makes it a valuable building block in organic synthesis . It has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH . For instance, the rate of its hydrolysis is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Properties
IUPAC Name |
2-methyl-N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BN2O2/c1-12(2)8-18-9-13-7-14(11-19-10-13)17-20-15(3,4)16(5,6)21-17/h7,10-12,18H,8-9H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRHHNNCHVIFLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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